2,3-Dichlorophenyl isocyanate
Description
The exact mass of the compound 1,2-Dichloro-3-isocyanatobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-3-isocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWJWWMKCARWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948448 | |
| Record name | 1,2-Dichloro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41195-90-8, 25550-53-2 | |
| Record name | 2,3-Dichlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41195-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, dichloroisocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-isocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041195908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichlorophenyl Isocyanate: Molecular Structure, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2,3-dichlorophenyl isocyanate, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, chemical reactivity, and significant applications, particularly in the synthesis of bioactive urea derivatives.
Introduction: The Versatility of Aryl Isocyanates
Aryl isocyanates are a class of highly reactive organic compounds characterized by the isocyanate functional group (-N=C=O) attached to an aromatic ring. Their pronounced electrophilicity makes them valuable building blocks in organic synthesis, enabling the formation of a diverse array of chemical structures. Among these, this compound stands out as a key intermediate in the production of specialized chemical entities, including those with potential pharmaceutical applications. Its unique substitution pattern on the phenyl ring influences its reactivity and the properties of its derivatives, making it a subject of interest for medicinal chemists.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is fundamental to its chemical behavior. Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and an isocyanate group at the 1 position.
Molecular Weight and Formula
The chemical formula for this compound is C7H3Cl2NO, with a molecular weight of 188.01 g/mol .[1][2][3]
Structural Diagram
The two-dimensional structure of this compound is depicted below.
Caption: Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 41195-98-8 | [1] |
| Molecular Formula | C7H3Cl2NO | [2][3] |
| Molecular Weight | 188.01 g/mol | [1][2] |
| Appearance | Light yellow liquid or solid | [2][3] |
| Density | 1.424 g/mL at 25 °C | [1][4] |
| Boiling Point | 58 °C at 1 mmHg | [2][4] |
| Flash Point | >110 °C (closed cup) | [2] |
| Refractive Index | 1.578 (n20/D) | [1] |
| Water Solubility | Decomposes in water | [2] |
| SMILES | Clc1cccc(N=C=O)c1Cl | [1] |
| InChI Key | FYWJWWMKCARWQG-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
General Synthesis: Phosgenation of Amines
The industrial synthesis of aryl isocyanates, including dichlorophenyl isocyanates, is predominantly achieved through the phosgenation of the corresponding primary amine.[4] This process involves the reaction of 2,3-dichloroaniline with phosgene (COCl2), typically in an inert solvent at elevated temperatures.[5]
The reaction proceeds in two main stages:
-
Cold Phosgenation: At low temperatures, the amine reacts with phosgene to form a carbamoyl chloride.
-
Hot Phosgenation: At higher temperatures, the carbamoyl chloride eliminates hydrogen chloride to yield the isocyanate.
Caption: General synthesis pathway for this compound.
This process requires stringent safety measures due to the high toxicity of phosgene.
Core Reactivity: Nucleophilic Addition
The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
-
Reaction with Alcohols: In the presence of an alcohol, this compound will form a urethane (carbamate) linkage.
-
Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a particularly important reaction in the synthesis of many kinase inhibitors.
-
Reaction with Water: this compound reacts with water, initially forming an unstable carbamic acid which then decomposes to the corresponding aniline (2,3-dichloroaniline) and carbon dioxide.[6] This highlights the need for anhydrous conditions when handling this reagent.
Caption: Core reactivity of this compound with nucleophiles.
Applications in Drug Development: Synthesis of Bioactive Ureas
The diaryl urea scaffold is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While specific examples of FDA-approved drugs synthesized directly from this compound are not prevalent in publicly accessible literature, the analogous 3,4-dichlorophenyl isocyanate is a key component in the synthesis of the multi-kinase inhibitor Sorafenib.[2][7][8]
The general synthetic strategy involves the reaction of the dichlorophenyl isocyanate with an appropriate amine-containing fragment to form the critical urea linkage that often plays a crucial role in binding to the hinge region of the kinase active site.
Illustrative Synthetic Protocol: Preparation of a Dichlorophenyl Urea Derivative
This protocol outlines the general steps for the synthesis of a dichlorophenyl urea derivative, a common core structure in kinase inhibitors.
Objective: To synthesize a generic N-(2,3-dichlorophenyl)-N'-(aryl)urea.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the substituted aniline in the anhydrous solvent.
-
Addition of Isocyanate: Slowly add a solution of this compound in the same anhydrous solvent to the stirred aniline solution at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting solid is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.
Analytical Characterization
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the aromatic substitution pattern and the overall structure of the molecule and its derivatives.[9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Irritant: It is a strong irritant to the eyes, skin, and respiratory system.[8]
-
Sensitizer: May cause allergic skin or respiratory reactions.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases.[6] It is often stored under an inert atmosphere.
Conclusion
This compound is a valuable and reactive chemical intermediate. Its utility is primarily derived from the electrophilic nature of the isocyanate group, which allows for the efficient construction of urea and urethane linkages. For drug development professionals, its most significant potential lies in the synthesis of diaryl urea-based kinase inhibitors, a class of compounds that has led to several successful anticancer therapies. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in the synthesis of novel therapeutic agents.
References
-
Exposome-Explorer. Isocyanic Acid 2,3-Dichlorophenyl Ester. [Link][8]
- Google Patents.
-
PubChemLite. This compound (C7H3Cl2NO). [Link]
-
PubChem. 3,5-Dichlorophenyl isocyanate. [Link]
-
Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]
-
PubChem. 3,4-Dichlorophenyl isocyanate. [Link]
-
Georganics. 3,5-DICHLOROPHENYL ISOCYANATE. [Link]
-
Google Patents. US7211689B2 - Method for production of isocyanates. [4]
-
ACS Publications. Medicinal Chemistry of Isocyanides. [Link]
-
Wikipedia. Isocyanate. [Link]
Sources
- 1. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 2. actanaturae.ru [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. US7211689B2 - Method for production of isocyanates - Google Patents [patents.google.com]
- 5. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 6. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 2,3-Dichlorophenyl Isocyanate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,3-dichlorophenyl isocyanate, a crucial reagent in synthetic chemistry and drug development. Recognizing the limited availability of direct quantitative solubility data, this document emphasizes the theoretical principles governing solubility, practical considerations for solvent selection, and a detailed protocol for the experimental determination of its solubility in organic solvents.
Introduction: The Significance of Solvent Selection for this compound
This compound (CAS No: 41195-90-8) is a highly reactive aromatic isocyanate widely employed as an intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. The isocyanate functional group (-N=C=O) is a potent electrophile, rendering the molecule susceptible to reaction with a variety of nucleophiles. This inherent reactivity dictates that the choice of solvent is a critical parameter for any process involving this compound, directly influencing reaction kinetics, product purity, and overall process safety. An inappropriate solvent can lead to unwanted side reactions, degradation of the starting material, and the generation of hazardous byproducts. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection for this compound.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂NO | [1][2] |
| Molecular Weight | 188.01 g/mol | [1][2] |
| Appearance | Light yellow liquid or crystalline solid | [2] |
| Density | 1.424 g/mL at 25 °C | [1] |
| Boiling Point | 58 °C at 1 mmHg | [2] |
| Flash Point | >110 °C | [2] |
| Water Solubility | Decomposes | [2] |
The molecule's structure, featuring a dichlorinated phenyl ring, imparts a significant degree of hydrophobicity and a large molecular surface area. The highly polar isocyanate group, however, introduces a dipole moment, making the overall molecule moderately polar.
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, theoretical models provide a robust framework for predicting the solubility of this compound in various organic solvents.
The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a primary guiding principle. This concept suggests that substances with similar polarities are more likely to be miscible. Given the moderately polar nature of this compound, it is anticipated to be more soluble in solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): While the dichlorophenyl group has nonpolar characteristics, the polar isocyanate group will limit solubility in highly nonpolar solvents. However, some solubility is expected in aromatic solvents like toluene due to potential π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally excellent candidates for dissolving this compound. Their polarity can effectively solvate the isocyanate group, while their carbon backbones can interact with the phenyl ring. Solvents like DMF and DMSO, with their high dielectric constants, are particularly effective at dissolving polar compounds.
-
Polar Protic Solvents (e.g., Water, Alcohols, Amines): These solvents are incompatible with this compound and should be strictly avoided. The isocyanate group will readily and exothermically react with the active hydrogen atoms in these solvents to form urethanes (with alcohols), ureas (with amines), or an unstable carbamic acid that decomposes to an amine and carbon dioxide (with water)[3][4].
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[5]. The principle states that substances with similar HSP values are likely to be soluble in one another.
Qualitative Solubility of this compound
Based on the principles of "like dissolves like" and the solvents commonly used in analytical methods for isocyanates, the following table provides a qualitative guide to the expected solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale and Remarks |
| Nonpolar Aromatic | Toluene, Xylene | Soluble to Moderately Soluble | Aromatic ring interactions can aid solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Similar polarity and potential for halogen bonding. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Good balance of polarity to solvate the isocyanate group. |
| Esters | Ethyl Acetate | Soluble | Effective polar aprotic solvent. |
| Nitriles | Acetonitrile | Soluble | A common solvent for isocyanate analysis, indicating good solubility. |
| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent; often used in analytical sample preparation for isocyanates[6]. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | Lack of polarity makes them poor solvents for this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive - Do Not Use | Will react to form urethanes[3][4]. |
| Water | Reactive - Decomposes | Reacts to form an amine and carbon dioxide[2][3][4]. |
Experimental Protocol for Solubility Determination
The high reactivity of this compound necessitates a carefully designed experimental protocol to ensure accurate solubility determination and user safety. The following method is a guideline and should be adapted based on available laboratory equipment and specific experimental needs.
Safety Precautions
-
This compound is toxic, a suspected lachrymator, and an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber or nitrile), and a lab coat, is mandatory.
-
Due to its moisture sensitivity, all glassware must be thoroughly dried, and anhydrous solvents should be used. An inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringes and needles for solvent transfer under inert atmosphere
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID after derivatization)
Experimental Workflow
The following diagram illustrates the logical flow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of isocyanate solubility.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or in a desiccator.
-
Use only high-purity, anhydrous solvents. If necessary, dry the solvents using appropriate methods (e.g., molecular sieves).
-
Perform all subsequent steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
-
Sample Preparation:
-
To a series of pre-weighed, dry vials, add a precise volume of the chosen anhydrous solvent.
-
Add a small, accurately weighed amount of this compound to each vial.
-
Seal the vials immediately with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. It is important to visually confirm that an excess of solid solute remains in some of the vials to ensure a saturated solution has been achieved.
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended solids.
-
Accurately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample. Due to the reactivity of the isocyanate, direct analysis can be challenging. A common and reliable method is to derivatize the isocyanate with an agent such as dibutylamine, followed by quantification of the resulting urea derivative by HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion and Recommendations
The solubility of this compound is a critical parameter that must be carefully considered to ensure the success and safety of chemical processes. While quantitative data is scarce, a strong understanding of the principles of polarity and the use of predictive tools like Hansen Solubility Parameters can guide the selection of appropriate aprotic solvents. It is predicted that polar aprotic solvents such as THF, acetone, acetonitrile, DMF, and DMSO will be effective solvents for this compound.
Given the high reactivity of the isocyanate group, it is imperative to use anhydrous solvents and to avoid protic solvents such as water and alcohols. The experimental protocol provided in this guide offers a robust method for determining the solubility of this compound in a safe and controlled manner. For any application, it is strongly recommended to perform small-scale solubility tests before proceeding to a larger scale.
References
-
ChemWhat. This compound CAS#: 41195-90-8. Available from: [Link]
-
Roberts, J. M. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Available from: [Link]
-
Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC). Available from: [Link]
-
US EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]
-
Xylem Analytics. Determination of isocyanate (NCO-) content. Available from: [Link]
-
Zhang, Y., et al. (2015). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Request PDF. Available from: [Link]
- Hansen, C. M. (2008). Hansen Solubility Parameters. Google Patents.
-
Leroi, A. M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]
-
Bello, D., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available from: [Link]
-
Siggia, S., & Hanna, J. G. (1948). Determination of Organic Isocyanates of Isothiocyanates. Analytical Chemistry. Available from: [Link]
-
Wikipedia. Isocyanate. Available from: [Link]
-
NIOSH. ISOCYANATES, TOTAL (MAP) 5525. CDC. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
Sources
Navigating the Unseen Threat: A Toxicological and Safety Guide to 2,3-Dichlorophenyl Isocyanate for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, a thorough understanding of the chemical reagents we handle is paramount to ensuring a safe and productive laboratory setting. 2,3-Dichlorophenyl isocyanate, a highly reactive compound utilized in various synthetic applications, presents a significant yet often underestimated occupational hazard. This guide, compiled from a senior application scientist's perspective, moves beyond standard safety data sheets to provide a deep dive into the toxicological profile of this compound, offering practical, field-proven insights into its safe handling, risk mitigation, and emergency preparedness.
The Dual-Faced Nature of Isocyanates: Understanding the Core Toxicological Threat
The toxicity of this compound, like other isocyanates, is intrinsically linked to its highly reactive isocyanate group (-NCO). This functional group readily forms covalent bonds with nucleophilic moieties, such as the amine, hydroxyl, and sulfhydryl groups found in biological macromolecules. This reactivity is the primary driver of its adverse health effects.
The mechanism of isocyanate-induced toxicity is not yet fully elucidated but is believed to be centered around the formation of isocyanate-protein adducts.[1] Inhaled or dermally absorbed isocyanates can conjugate with endogenous proteins in the respiratory tract and skin. These modified proteins can be recognized by the immune system as foreign, triggering an immunological response that can lead to sensitization.[1] Once an individual is sensitized, subsequent exposure to even minute concentrations of the isocyanate can elicit a severe, allergic-type reaction.[2]
Inhalation is a primary route of exposure, and the respiratory system is a major target for isocyanate toxicity.[1] The inhaled isocyanate can be absorbed by bronchial epithelial cells.[3] This can lead to local irritation, impairment of ciliary function, and even detachment of these cells.[3] While the body has detoxification pathways, such as conjugation with glutathione, high or repeated exposures can overwhelm these defenses, allowing the free isocyanate to bind to proteins like albumin.[3]
Toxicological Profile of this compound: A Quantitative and Qualitative Overview
While specific toxicological data for this compound is limited, data for the closely related isomer, 3,4-Dichlorophenyl isocyanate, provides a strong basis for risk assessment. It is crucial to treat this compound with a similar level of caution.
| Toxicological Endpoint | Data for 3,4-Dichlorophenyl Isocyanate (CAS# 102-36-3) | Primary Concerns for this compound |
| Acute Oral Toxicity | LD50 (Rat): 91 mg/kg[4] | Toxic if swallowed. |
| Acute Inhalation Toxicity | LC50 (Rat): 2700 mg/m³/4H; LC50 (Mouse): 140 mg/m³/2H[4] | Harmful if inhaled, can cause respiratory tract irritation and may lead to delayed pulmonary edema.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can lead to irritation, and repeated contact may cause dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Vapors and direct contact are irritating to the eyes. |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause a skin allergy.[5] | High potential for both respiratory and dermal sensitization. |
Chronic Exposure and Other Health Effects:
Prolonged or repeated exposure to isocyanates can lead to chronic health issues. The primary concern is the development of occupational asthma, a debilitating condition that can be permanent.[2] Once sensitized, individuals may react to extremely low levels of isocyanates, potentially forcing them to change careers.[6] There is also evidence to suggest that chronic exposure to isocyanates may affect the liver and kidneys.[2][7]
Occupational Exposure Limits: A Call for Caution in the Absence of Specificity
As of the latest review, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH.[8] However, this absence of a specific limit should not be interpreted as an indication of low toxicity. Given its structural similarity to other hazardous isocyanates, it is imperative to adhere to the general exposure limits for isocyanates.
The NIOSH Recommended Exposure Limit (REL) for diisocyanates is a Time-Weighted Average (TWA) of 0.005 ppm and a Ceiling limit of 0.020 ppm.[9] These limits are exceedingly low, underscoring the high potency of this class of chemicals. All laboratory activities involving this compound must be engineered and controlled to ensure that airborne concentrations are maintained well below these established limits.
Risk Assessment and Mitigation: A Proactive Approach to Laboratory Safety
A thorough risk assessment is the cornerstone of safe laboratory practice. When working with this compound, this assessment must encompass all aspects of the workflow, from initial handling to final disposal.
Engineering Controls: The First Line of Defense
The most effective way to control exposure is to implement robust engineering controls.[6]
-
Fume Hoods: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with adequate face velocity.
-
Ventilation: Ensure the laboratory has a well-maintained ventilation system that provides a sufficient number of air changes per hour.
-
Enclosed Systems: For larger-scale or repetitive operations, the use of glove boxes or other enclosed systems should be strongly considered to minimize the potential for aerosol generation and release.[10]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, appropriate PPE is essential as a secondary barrier of protection.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the OELs, or during non-routine operations such as spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye protection.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or laminate film gloves. Double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are required. For tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
Safe Handling and Storage: Preventing Unwanted Reactions
-
Storage: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] It should be stored away from incompatible materials such as water, acids, bases, alcohols, and strong oxidizing agents.[7] Refrigeration may be required as indicated by the supplier.[5]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe vapors or mists. All transfers and manipulations should be performed in a fume hood. Use only non-sparking tools.
Experimental Protocol: Inhalation Toxicity Assessment
To illustrate the rigorous testing required to characterize the hazards of a substance like this compound, a generalized protocol for an acute inhalation toxicity study is outlined below. This protocol is based on established methodologies for assessing the toxicity of volatile and semi-volatile chemicals.
Objective: To determine the acute inhalation toxicity (LC50) of this compound in a rodent model.
Methodology:
-
Test Substance Preparation: The this compound is prepared at various concentrations in a suitable, inert solvent if necessary.
-
Animal Model: Typically, young adult rats of a specific strain are used. Animals are acclimated to the laboratory conditions before the study.
-
Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized. The chamber is designed to provide a uniform and constant concentration of the test substance in the air.
-
Exposure: Groups of animals are exposed to different, predetermined concentrations of this compound vapor or aerosol for a fixed duration, typically 4 hours. A control group is exposed to clean air under the same conditions.
-
Monitoring: During and after exposure, animals are observed for clinical signs of toxicity, such as respiratory distress, irritation, and changes in activity. Body weights are recorded periodically.
-
Observation Period: Following exposure, the animals are observed for a period of 14 days for any signs of delayed toxicity or mortality.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs, with a particular focus on the respiratory tract.
-
Data Analysis: The mortality data is statistically analyzed to determine the LC50 value, which is the concentration of the substance that is lethal to 50% of the test animals.
Caption: Workflow for an acute inhalation toxicity study.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation Exposure: Immediately move the affected individual to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Small spills can be absorbed with an inert material (e.g., sand, vermiculite). The absorbed material should be placed in a sealed container for disposal. Do not use combustible materials like sawdust. For large spills, contact your institution's environmental health and safety department.
Environmental Fate and Disposal: A Responsibility Beyond the Bench
This compound is reactive with water and will likely be mobile in the environment due to its water solubility.[12][13] It is considered harmful to aquatic organisms.[12] Therefore, it is imperative that this chemical and its waste are not released into the environment.
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Containers should be tightly sealed and properly labeled. Consult with your institution's environmental health and safety department for specific disposal procedures.
Conclusion: A Culture of Safety
This compound is a valuable reagent in the hands of a well-informed and cautious researcher. Its inherent reactivity and toxicity demand a comprehensive understanding of its hazards and a steadfast commitment to safe laboratory practices. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, we can effectively mitigate the risks associated with this compound and foster a culture of safety within our laboratories.
References
-
ISOCYANATES | Poisoning & Drug Overdose, 8e | AccessMedicine | McGraw Hill Medical. (n.d.). Retrieved from [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved from [Link]
-
Predicted mechanism for the effects of isocyanate in the development of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Retrieved from [Link]
-
Review of the Occupational Exposure to Isocyanates:Mechanisms of Action - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Isocyanates - WorkSafeBC. (2024, April 16). Retrieved from [Link]
-
DICHLOROPHENYL ESTER - ISOCYANIC ACID, 3,4 - NJ.gov. (n.d.). Retrieved from [Link]
-
A Guide to Occupational Exposure to Isocyanates. (n.d.). Retrieved from [Link]
-
Isocyanic Acid 2,3-Dichlorophenyl Ester - Exposome-Explorer. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC) - Cole-Parmer. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Retrieved from [Link]
Sources
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. safetyresourcesblog.com [safetyresourcesblog.com]
- 10. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. safeworkhealth.com.au [safeworkhealth.com.au]
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- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes & Protocols: Synthesis of N,N'-Disubstituted Ureas using 2,3-Dichlorophenyl Isocyanate
Abstract
The urea functional group is a cornerstone in medicinal chemistry and drug development, primarily due to its unique ability to act as a rigid hydrogen bond donor, facilitating strong interactions with biological targets.[1][2] Substituted aryl ureas, particularly those containing a dichlorophenyl moiety, are present in numerous therapeutic agents, including kinase inhibitors for oncology.[3][4] This document provides a comprehensive guide for the synthesis of N,N'-disubstituted ureas via the highly efficient reaction of 2,3-Dichlorophenyl Isocyanate with primary or secondary amines. We delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and outline essential safety, purification, and characterization procedures to ensure robust and reproducible outcomes for researchers in synthetic chemistry and drug discovery.
Scientific Principles & Mechanistic Overview
The synthesis of ureas from isocyanates and amines is a classic, robust, and high-yielding chemical transformation.[5][6] The reaction proceeds via a nucleophilic addition mechanism.
Causality of the Reaction:
-
Electrophilic Isocyanate: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the two adjacent electronegative atoms (nitrogen and oxygen).
-
Nucleophilic Amine: The nitrogen atom of a primary or secondary amine possesses a lone pair of electrons, making it an effective nucleophile.
-
Mechanism: The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable urea product. The reaction is typically irreversible and proceeds cleanly at room temperature without the need for a catalyst or base.[7]
Below is a diagram illustrating the reaction mechanism.
Caption: Nucleophilic addition of an amine to an isocyanate.
Critical Safety Considerations
Isocyanates, including this compound, are toxic and must be handled with extreme care. They are classified as toxic by inhalation, in contact with skin, and if swallowed. Furthermore, they are potent respiratory and skin sensitizers.[8]
-
Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood with proper airflow.[8][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.[8]
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
-
Handling: this compound is moisture-sensitive.[9] Contact with water will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide, leading to pressure buildup in closed containers. Always handle under an inert atmosphere (Nitrogen or Argon) if possible and use anhydrous solvents.
-
Disposal: All waste containing isocyanate must be disposed of as hazardous chemical waste according to institutional and local regulations.[10]
Experimental Protocol
This protocol describes a general procedure for the reaction between this compound and a generic primary or secondary amine.
Materials and Reagents
| Reagent/Material | Purpose | Notes |
| This compound | Electrophile | Handle with extreme caution (toxic, sensitizer) |
| Primary or Secondary Amine | Nucleophile | Starting material |
| Anhydrous Dichloromethane (DCM) or THF | Reaction Solvent | Must be anhydrous to prevent side reactions[11] |
| Round-bottom flask | Reaction Vessel | Ensure it is clean and oven- or flame-dried |
| Magnetic stirrer and stir bar | Agitation | |
| Septa and Needles/Syringes | Reagent Transfer | For maintaining an inert atmosphere |
| Nitrogen or Argon gas supply (with manifold) | Inert Atmosphere | Optional, but highly recommended |
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring | Silica gel plates |
| Standard glassware for work-up and purification | Product Isolation | Funnels, beakers, separatory funnel, etc. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a clean, oven-dried round-bottom flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Add the amine of choice (1.0 equivalent) to the flask.
-
-
Solvent Addition:
-
Dissolve the amine in a suitable volume of anhydrous solvent (e.g., DCM or THF). A typical concentration is 0.1-0.5 M. Stir the solution at room temperature.
-
-
Isocyanate Addition:
-
In a separate, dry vial, prepare a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Using a syringe, add the isocyanate solution dropwise to the stirring amine solution over 5-10 minutes. Rationale: A slow, dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is often rapid, with many products precipitating out of the solution as a solid within minutes to a few hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
-
Work-up and Purification:
-
Method A (Precipitation): If the urea product precipitates from the reaction mixture, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting material.[12]
-
Method B (Extraction): If the product is soluble, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove any excess amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[13]
-
Further Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[14]
-
-
Drying:
-
Dry the purified product under high vacuum to remove all residual solvents.
-
Example Reagent Calculation
| Reagent | Mol. Wt. ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |
| Aniline (example amine) | 93.13 | 93.1 | 1.0 | 1.0 |
| This compound | 188.01 | 197.4 | 1.05 | 1.05 |
| Anhydrous DCM | - | 10 mL | - | - |
Characterization of the Final Product
To confirm the identity and purity of the synthesized urea, a combination of standard analytical techniques is required.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Look for characteristic signals for the aromatic protons and the N-H protons of the urea linkage (which are often broad and may appear between δ 6-9 ppm).
-
¹³C NMR: Confirms the carbon framework. The urea carbonyl carbon typically appears in the δ 150-160 ppm region.
-
-
Infrared (IR) Spectroscopy: A strong absorbance band between 1630-1690 cm⁻¹ is characteristic of the C=O stretch of the urea group. N-H stretching bands are also typically observed around 3300-3500 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecule, confirming its elemental composition.
Visualized Experimental Workflow
The entire process, from setup to final analysis, is summarized in the following workflow diagram.
Caption: General workflow for urea synthesis using an isocyanate.
References
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan Journal of Chemistry. Available at: [Link]
-
Li, W., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]
- Ismail, S. K., et al. (2010). Method for making carbamates, ureas and isocyanates. US Patent 8,058,469B2.
-
Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(9), 1361-1367. Available at: [Link]
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1058-1065. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Trivedi, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 28(1), 1-3. Available at: [Link]
-
Zhang, H., et al. (2019). Ureas: Applications in Drug Design. Mini-Reviews in Medicinal Chemistry, 19(11), 876-886. Available at: [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Available at: [Link]
-
Rosa, G. P., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Letters, 22(10), 3905-3909. Available at: [Link]
-
Singh, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11). Available at: [Link]
-
Padiya, K. J., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 11005-11010. Available at: [Link]
-
Exposome-Explorer. (n.d.). Isocyanic Acid 2,3-Dichlorophenyl Ester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
Katritzky, A. R., et al. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4684-4689. Available at: [Link]
-
Yilmaz, I., & Kucuk, M. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(3), 3326-3335. Available at: [Link]
-
Dunn, B. E., et al. (1990). Purification and characterization of urease from Helicobacter pylori. Journal of Biological Chemistry, 265(16), 9464-9469. Available at: [Link]
-
Leake, K. (2018). 1, 3-Bis (3, 5-dichlorophenyl) urea compound ‘COH-SR4’. Conference Abstract. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chlorophenyl isocyanate. Available at: [Link]
-
Termini, J., et al. (2017). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer Research, 37(12), 6663-6672. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of carbamates from 2,3-Dichlorophenyl isocyanate and alcohols
Application Note: Precision Synthesis of -(2,3-Dichlorophenyl) Carbamates
Executive Summary & Chemical Context
The synthesis of
Unlike unsubstituted phenyl isocyanates, the 2,3-dichloro substitution pattern introduces a unique duality:
-
Electronic Activation: The electron-withdrawing chlorine atoms (inductive effect,
) significantly increase the electrophilicity of the isocyanate carbon, theoretically accelerating nucleophilic attack. -
Steric Modulation: The chlorine atom at the ortho (2-position) creates steric bulk that can impede the approach of bulky nucleophiles (secondary or tertiary alcohols).
This protocol addresses these competing factors, providing a robust methodology to suppress the formation of the thermodynamic sink—the symmetrical urea byproduct—while maximizing carbamate yield.
Critical Safety Profile (H330 Alert)
WARNING: this compound is classified as Fatal if Inhaled (H330) and a Respiratory Sensitizer (H334) .
-
Engineering Controls: All operations must be performed inside a certified fume hood.
-
Moisture Sensitivity: Reacts violently with water to release CO
and form insoluble 1,3-bis(2,3-dichlorophenyl)urea. -
Quenching: Residual isocyanate glassware should be soaked in a neutralization bath (5% surfactant, 5% isopropyl alcohol, 5% ammonia in water) before removal from the hood.
Reaction Mechanism & Pathway Analysis
The formation of the carbamate is a nucleophilic addition where the alcohol oxygen attacks the central carbon of the isocyanate cumulene system.
Figure 1: Mechanistic Pathway and Competing Urea Formation
Caption: The primary pathway (top) yields the carbamate.[2] Moisture ingress triggers the secondary pathway (bottom, dashed red), consuming two equivalents of isocyanate to form the urea impurity.
Experimental Protocols
Method A: Base-Catalyzed (Standard for Primary Alcohols)
Best for: Unhindered primary alcohols, rapid library synthesis.
Reagents:
-
This compound (1.05 equiv)
-
Alcohol (1.0 equiv)
-
Triethylamine (TEA) (0.1 – 0.5 equiv)
-
Solvent: Dichloromethane (DCM), Anhydrous
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive
pressure. -
Solvation: Dissolve the alcohol in anhydrous DCM (0.2 M concentration). Add TEA.
-
Addition: Add this compound dropwise via syringe at 0°C.
-
Note: The 2,3-dichloro moiety increases reactivity; dropwise addition controls the exotherm.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC. The isocyanate spot (usually high
) should disappear. -
Workup: Wash with 1M HCl (to remove TEA), then Brine. Dry over
.[3] -
Purification: Recrystallize from Hexane/EtOAc.
Method B: Lewis Acid-Catalyzed (For Hindered Substrates)
Best for: Secondary alcohols, tertiary alcohols, or sterically encumbered scaffolds where the ortho-chloro interaction retards the rate.
Reagents:
-
Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%)
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Setup: Flame-dry glassware under Argon.
-
Mix: Combine alcohol and isocyanate (1.1 equiv) in Toluene (0.5 M).
-
Catalysis: Add DBTL (1 drop per mmol scale).
-
Activation: Heat to 60°C. The higher temperature overcomes the steric barrier of the 2-position chlorine.
-
Quench: Cool to RT. Add small volume of MeOH to quench unreacted isocyanate.
-
Purification: Evaporate Toluene. Flash chromatography (Silica, Hexane/EtOAc gradient) is usually required as DBTL is lipophilic and difficult to remove by washing.
Optimization & Troubleshooting Guide
The following decision matrix addresses common failure modes specific to dichlorophenyl isocyanates.
| Observation | Root Cause | Corrective Action |
| White Precipitate | Urea Formation: Moisture entered the reaction. The 2,3-dichloroaniline formed reacts instantly with remaining isocyanate. | Filter immediately. The precipitate is the urea. The filtrate contains your product. Ensure solvent is distilled from |
| Low Yield (Sec-Alcohol) | Steric Hindrance: The ortho-Cl blocks the nucleophilic attack. | Switch from Method A (TEA) to Method B (DBTL/Heat) . Increase temp to 80°C in Toluene. |
| Product Oils Out | Solubility: Carbamates of this type are often lipophilic but crystallize poorly from pure hexane. | Use a Heptane/DCM mixture. Dissolve in minimal DCM, add Heptane, and slowly evaporate the DCM. |
Figure 2: Purification Workflow Decision Tree
Caption: Logical flow for isolating pure carbamate while managing the common urea impurity.
Analytical Characterization Standards
To validate the synthesis of
-
H NMR (DMSO-
):-
Carbamate NH: A broad singlet typically shifted downfield to 9.5 – 10.2 ppm due to the electron-withdrawing nature of the dichlorophenyl ring (deshielding the proton).
-
Aromatic Region: Distinct splitting pattern for the 2,3-dichloro substitution (often a doublet-doublet/triplet pattern between 7.2 – 8.0 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1700–1740 cm
. -
Absence of N=C=O: Disappearance of the strong isocyanate peak at ~2270 cm
confirms reaction completion.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Ozgeris, B. et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Application Notes and Protocols for Accelerating 2,3-Dichlorophenyl Isocyanate Reactions
Introduction: The Significance of 2,3-Dichlorophenyl Isocyanate in Modern Chemistry
This compound (2,3-DCPI) is a highly reactive aromatic isocyanate that serves as a critical building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms in the ortho and meta positions of the phenyl ring, imparts distinct electronic and steric properties that influence its reactivity and the characteristics of the resulting products. In the realms of pharmaceutical research and drug development, 2,3-DCPI is a key precursor for the synthesis of ureas and carbamates, moieties frequently found in bioactive compounds. Furthermore, in polymer science, it is utilized in the production of specialized polyurethanes and polyureas with enhanced thermal stability and flame retardancy.
The inherent reactivity of the isocyanate group (-N=C=O) with nucleophiles, such as alcohols and amines, is the cornerstone of its utility. However, to achieve optimal reaction rates, yields, and selectivity, particularly in complex syntheses, the use of catalysts is indispensable. This guide provides a comprehensive overview of various catalytic systems for accelerating reactions involving this compound, complete with detailed experimental protocols for catalyst screening and reaction monitoring.
Section 1: Theoretical Framework of Isocyanate Catalysis
The acceleration of isocyanate reactions hinges on the activation of either the isocyanate itself or the nucleophilic reaction partner. The choice of catalyst dictates the reaction mechanism and can significantly influence the product distribution, especially in competitive reaction environments.
Tertiary Amine Catalysis
Tertiary amines are widely employed catalysts in isocyanate chemistry, primarily due to their basicity and nucleophilicity.[1] Their catalytic activity is influenced by factors such as the steric hindrance around the nitrogen atom and the overall basicity of the amine.[2]
Mechanism of Action: The mechanism of tertiary amine catalysis can proceed through two primary pathways:
-
Nucleophilic Catalysis: The tertiary amine directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, zwitterionic intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine), regenerating the catalyst and forming the desired product.
-
General Base Catalysis: The tertiary amine forms a hydrogen-bonded complex with the nucleophile (e.g., an alcohol), increasing its nucleophilicity and facilitating its attack on the isocyanate.[3]
The following diagram illustrates the nucleophilic catalysis pathway with a tertiary amine.
Caption: Nucleophilic catalysis of an isocyanate reaction by a tertiary amine.
Commonly used tertiary amines include triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO), and N,N-dimethylcyclohexylamine (DMCHA).[1] For sterically hindered isocyanates like 2,3-DCPI, less bulky tertiary amines may exhibit higher catalytic activity.
Organometallic Catalysis
Organometallic compounds, particularly those based on tin, bismuth, and zinc, are highly effective catalysts for the isocyanate-alcohol reaction (urethane formation).[4][5] Due to toxicity concerns associated with organotin compounds, there is a growing interest in alternatives such as those based on bismuth and zinc.[6]
Mechanism of Action: Organometallic catalysts typically operate through a Lewis acid mechanism. The metal center coordinates with the oxygen or nitrogen atom of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Alternatively, the catalyst can coordinate with the alcohol, increasing its acidity and nucleophilicity.
The following diagram depicts a generalized mechanism for organometallic catalysis.
Caption: Lewis acid-mediated catalysis of the isocyanate-alcohol reaction.
Zirconium chelates have also been identified as selective catalysts for the isocyanate-hydroxyl reaction, proceeding through an insertion mechanism.[7]
Phosphine Catalysis
Phosphines, being strong nucleophiles, can also catalyze isocyanate reactions.[8] Their catalytic activity is often employed in annulation and other specialized organic transformations.
Mechanism of Action: Similar to tertiary amines, phosphines act as nucleophilic catalysts. They add to the isocyanate to form a phosphonium zwitterionic intermediate, which then reacts with the nucleophile.
Section 2: Experimental Protocols
Safety Precautions for Handling this compound
This compound is a toxic and moisture-sensitive compound. It is a lachrymator and a skin and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat. In case of inhalation, move to fresh air.[9] If skin contact occurs, wash the affected area immediately with soap and water.
Protocol for Catalyst Screening in the Reaction of 2,3-DCPI with an Amine
This protocol outlines a general procedure for screening the efficacy of different catalysts in the formation of a urea derivative from 2,3-DCPI and a primary or secondary amine.
Materials:
-
This compound (2,3-DCPI)
-
Amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)
-
Catalyst candidates (e.g., triethylamine, DABCO, dibutyltin dilaurate)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., a solution of a derivatizing agent like 1-(2-pyridyl)piperazine in a suitable solvent for HPLC analysis)[10]
-
Small, dry reaction vials with magnetic stir bars
Procedure:
-
Prepare stock solutions of 2,3-DCPI, the amine, and the internal standard in the chosen anhydrous solvent.
-
In a series of labeled, dry reaction vials, add the desired amount of catalyst (typically 0.1-5 mol%).
-
To each vial, add the stock solution of the amine and the internal standard.
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
Initiate the reactions by adding the 2,3-DCPI stock solution to each vial simultaneously (if possible) and start a timer.
-
At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching/derivatizing solution.[10]
-
Analyze the quenched samples by a suitable analytical method (e.g., HPLC, GC-MS) to determine the consumption of 2,3-DCPI and the formation of the urea product relative to the internal standard.
-
Plot the concentration of 2,3-DCPI versus time for each catalyst to determine the reaction rates.
Protocol for Monitoring Reaction Progress using In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions by tracking the disappearance of the characteristic -N=C=O stretching vibration band around 2250-2275 cm⁻¹.[3][11]
Equipment and Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Jacketed reaction vessel with overhead stirring
-
This compound
-
Nucleophile (e.g., a polyol for polyurethane synthesis)
-
Catalyst
-
Anhydrous solvent (if required)
Procedure:
-
Set up the reaction vessel with the overhead stirrer and the in-situ FTIR-ATR probe.
-
Charge the reactor with the nucleophile, solvent (if any), and the catalyst.
-
Heat or cool the reactor contents to the desired reaction temperature.
-
Begin collecting background FTIR spectra of the initial reaction mixture.
-
Inject the 2,3-DCPI into the reactor to start the reaction.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 30-60 seconds).[11]
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of product-related peaks (e.g., urethane C=O stretch around 1700-1730 cm⁻¹).
-
The conversion of 2,3-DCPI can be quantified by integrating the area of the isocyanate peak and comparing it to its initial area.
The following diagram outlines the workflow for catalyst screening and reaction monitoring.
Caption: A systematic workflow for screening and optimizing catalysts for 2,3-DCPI reactions.
Section 3: Data Presentation and Interpretation
The results from the catalyst screening experiments should be tabulated for clear comparison. The following table provides a template for presenting such data.
Table 1: Comparative Performance of Catalysts for the Reaction of 2,3-DCPI with Benzylamine at 25°C
| Catalyst (1 mol%) | Reaction Time (min) | 2,3-DCPI Conversion (%) |
| None | 60 | 15 |
| Triethylamine | 60 | 85 |
| DABCO | 60 | 95 |
| Dibutyltin Dilaurate | 60 | >99 |
| Bismuth Neodecanoate | 60 | 98 |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Conclusion
The selection of an appropriate catalyst is crucial for the efficient and selective reaction of this compound. Tertiary amines, organometallic compounds, and phosphines offer a range of catalytic activities and mechanisms. For researchers and professionals in drug development and polymer science, a systematic approach to catalyst screening, as outlined in this guide, is essential for optimizing reaction conditions. The use of in-situ analytical techniques like FTIR spectroscopy provides valuable real-time kinetic data, enabling precise control over the reaction process. Adherence to strict safety protocols is paramount when working with the hazardous this compound.
References
-
Tertiary amines - Catalyst - Capítulo 2. (n.d.). Retrieved from [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. (2020, August 4). Retrieved from [Link]
-
This compound (C7H3Cl2NO) - PubChem. (n.d.). Retrieved from [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. (n.d.). Retrieved from [Link]
-
Reaction principle of tertiary amine catalyst - Knowledge. (2022, May 25). Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH. (2022, November 25). Retrieved from [Link]
-
Study of Catalytic CO2 Absorption and Desorption with Tertiary Amine DEEA and 1DMA-2P with the Aid of Solid Acid and Solid Alkaline Chemicals - MDPI. (2019, March 13). Retrieved from [Link]
- US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents. (n.d.).
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. (1988). Retrieved from [Link]
-
Isocyanate Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]
-
3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem. (n.d.). Retrieved from [Link]
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents. (n.d.).
-
Alternatives to DBTL catalysts in polyurethanes – a comparative study Dieter Guhl, TIB Chemicals AG, Mannheim, Germany - ResearchGate. (n.d.). Retrieved from [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved from [Link]
-
Phosphine Organocatalysis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives - Bentham Science Publisher. (2023, July 17). Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]
-
Polyurethane Formulation: the Chemistry of Isocyanate and Polyols - Dongsen Chemicals. (2023, November 8). Retrieved from [Link]
-
Webinar Isocyanate Resins Exposure Monitoring - Recording: March - YouTube. (2024, March 21). Retrieved from [Link]
-
Phosphorus-Based Catalysis - eScholarship.org. (2021, March 16). Retrieved from [Link]
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.). Retrieved from [Link]
-
What is the easiest methodology for the synthesis of an elastomeric polyurethane?. (2013, June 17). Retrieved from [Link]
-
Recent Advances in Organometallic Chemistry and Catalysis - MDPI. (n.d.). Retrieved from [Link]
-
Polyurethane Synthesis Guide | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (2020, July 3). Retrieved from [Link]
-
Isocyanic Acid 2,3-Dichlorophenyl Ester - Exposome-Explorer. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Kinetics and mechanism of the carboxylic acid catalysed ethanolysis of p-chlorophenyl isocyanate in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Production of Polyurethane using Advanced Renewable Based Polyol: A Review | TSI Journals. (2023, July 27). Retrieved from [Link]
-
Safe Use and Handling of Diisocyanates - ISOPA. (2024, April 10). Retrieved from [Link]
-
3,4-Dichlorophenyl isocyanate - Wikipedia. (n.d.). Retrieved from [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B. (2016, November 8). Retrieved from [Link]
-
12.2: Organometallic Catalysts - Chemistry LibreTexts. (2023, May 3). Retrieved from [Link]
Sources
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wernerblank.com [wernerblank.com]
- 8. researchgate.net [researchgate.net]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
Application Note: Advanced Heterocyclic Synthesis Using 2,3-Dichlorophenyl Isocyanate
Executive Summary & Strategic Value
2,3-Dichlorophenyl isocyanate (2,3-DCPI) is a high-value electrophilic building block utilized in the synthesis of privileged heterocyclic scaffolds. Its unique substitution pattern—featuring chlorine atoms at the ortho and meta positions—imparts distinct electronic and steric properties that differentiate it from its 3,4-dichloro or unsubstituted counterparts.
This guide details the strategic application of 2,3-DCPI in synthesizing two critical heterocyclic classes: Quinazoline-2,4(1H,3H)-diones (common in kinase inhibitors) and 1,2,4-Triazol-3-ones (bioisosteres for amides). We provide optimized protocols that maximize yield while mitigating the moisture sensitivity and toxicity inherent to isocyanate chemistry.
Chemical Profile & Reactivity Analysis
Electronic and Steric Influence
The 2,3-dichloro substitution pattern creates a specific reactivity profile:
-
Electronic Effect: The inductive electron-withdrawing nature of the chlorines increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles (amines, hydrazines).
-
Steric Effect: The ortho-chlorine (C2 position) provides significant steric bulk. This suppresses side reactions at the ortho position but may also retard the initial nucleophilic attack compared to less hindered isocyanates. This requires precise temperature control to balance reaction rate vs. selectivity.
Stability & Handling
-
Moisture Sensitivity: Rapidly hydrolyzes to form 2,3-dichloroaniline and urea byproducts. All solvents must be anhydrous (<50 ppm water).
-
Hazards: Potent respiratory sensitizer and lachrymator. Operations must occur in a fume hood.
Synthetic Workflow A: Quinazoline-2,4(1H,3H)-dione Scaffolds
This workflow describes the synthesis of N3-substituted quinazoline-2,4-diones, a scaffold found in serotonin antagonists and various kinase inhibitors.
Mechanism & Strategy
The synthesis proceeds via a two-step "one-pot" or stepwise sequence:
-
Nucleophilic Addition: Reaction of 2,3-DCPI with an anthranilic acid derivative (methyl 2-aminobenzoate) to form a urea intermediate.
-
Cyclization: Base-mediated intramolecular attack of the urea nitrogen onto the ester carbonyl.
Experimental Protocol
Reagents:
-
Methyl 2-aminobenzoate (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Ethanol (for workup)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with Methyl 2-aminobenzoate (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add 2,3-DCPI (11 mmol) dropwise over 15 minutes. The ortho-chloro steric hindrance requires slow addition to prevent local exotherms which can degrade the isocyanate.
-
Urea Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of a polar urea spot).
-
Checkpoint: If precipitation occurs, this is likely the urea intermediate.
-
-
Cyclization: Add Triethylamine (20 mmol) to the reaction mixture. Reflux (40°C for DCM, 110°C if using Toluene) for 6–12 hours.
-
Workup:
-
Cool to RT.
-
Evaporate solvent under reduced pressure.
-
Triturate the residue with cold Ethanol (20 mL) to precipitate the product.
-
Filter and wash with cold ether.
-
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Expected Yield: 75–85% Data Validation:
-
IR: Disappearance of Isocyanate peak (~2270 cm⁻¹). Appearance of two carbonyl peaks (urea/amide region ~1650–1720 cm⁻¹).
Synthetic Workflow B: 1,2,4-Triazol-3-one Synthesis
This protocol targets the formation of 1,2,4-triazol-3-ones, which are valuable pharmacophores in antifungal and CNS-active agents.
Mechanism & Strategy
-
Semicarbazide Formation: Reaction of 2,3-DCPI with a hydrazine derivative (e.g., Formylhydrazine or Acetylhydrazine).
-
Base-Catalyzed Cyclization: Dehydrative ring closure.
Experimental Protocol
Reagents:
-
Formylhydrazine (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium Hydroxide (2M aq)
-
Solvent: THF (Anhydrous)
Step-by-Step Procedure:
-
Addition: Dissolve Formylhydrazine (10 mmol) in anhydrous THF (40 mL). Add 2,3-DCPI (10 mmol) dropwise at 0°C.
-
Intermediate Formation: Stir at RT for 2 hours. A white precipitate (the semicarbazide) typically forms.[1]
-
Cyclization:
-
Add 2M NaOH (20 mL) directly to the reaction vessel.
-
Heat to reflux (65°C) for 4 hours.
-
-
Isolation:
-
Cool to RT.
-
Acidify carefully with 2M HCl to pH 2–3. The triazolone usually precipitates upon acidification.
-
Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
-
Expected Yield: 65–80%
Visualization of Pathways
The following diagram illustrates the divergent pathways from the core 2,3-DCPI building block.
Caption: Divergent synthesis of Quinazolinediones and Triazolones from this compound.
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Urea Step) | Hydrolysis of Isocyanate | Ensure all solvents are dried over molecular sieves (3Å or 4Å). Flush system with N₂/Ar. |
| Oily/Sticky Product | Incomplete Cyclization | Increase reflux time or switch to a higher boiling solvent (e.g., Toluene or Xylene) for the cyclization step. |
| Impurity Profile | Dimerization | 2,3-DCPI can dimerize (uretdione formation) if stored improperly. Distill starting material if it appears cloudy/yellow before use. |
| Slow Reaction | Steric Hindrance | The 2-chloro substituent adds bulk. Use a stronger base (e.g., NaH) for the cyclization step if TEA is insufficient. |
Safety & Handling Protocols
Hazard Class: Acute Toxicity (Inhalation/Oral), Skin/Eye Irritant, Respiratory Sensitizer.
-
Engineering Controls: Always handle 2,3-DCPI in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Quenching Spills: Do not use water alone. Use a decontamination solution: 50% Ethanol, 40% Water, 10% Concentrated Ammonia . This converts the isocyanate to the safer urea derivative.
-
Storage: Store at 2–8°C under inert gas. Moisture ingress will cause pressure buildup (CO₂ generation).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 155686, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for Urea and Heterocycle formation using Isocyanates. (Adapted from standard protocols for phenyl isocyanate derivatives). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2,3-Dichlorophenyl Isocyanate
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-dichlorophenyl isocyanate and encountering challenges related to its hydrolysis. As a highly reactive electrophile, this compound is susceptible to reaction with water, which can lead to the formation of unwanted byproducts, reduced yield, and compromised purity of the final product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent hydrolysis in your reaction mixtures.
Understanding the Problem: The Hydrolysis of Aryl Isocyanates
Aryl isocyanates, including this compound, are powerful reagents used in the synthesis of a wide range of compounds, such as ureas, urethanes, and carbamates. However, their utility is often hampered by their sensitivity to moisture. The isocyanate functional[1][2][3] group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles, including water.
The hydrolysis of an iso[4][5]cyanate proceeds through a two-step mechanism:
-
Formation of a Carbamic Acid Intermediate: The initial reaction between the isocyanate and water forms an unstable carbamic acid.
-
Decarboxylation and[6][7] Amine Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and forming a primary amine (2,3-dichloroaniline in this case).
This primary amine is al[4][6]so a potent nucleophile and can react with another molecule of this compound to form a symmetrically disubstituted urea (N,N'-bis(2,3-dichlorophenyl)urea). This side reaction is oft[4][6]en a significant issue, as it consumes two equivalents of the isocyanate for every mole of water present and can lead to the formation of insoluble urea byproducts that complicate purification.
The presence of electron[7]-withdrawing groups, such as the two chlorine atoms on the phenyl ring of this compound, increases the electrophilicity of the isocyanate carbon, making it even more susceptible to nucleophilic attack and hydrolysis.
Frequently Asked Que[5][6]stions (FAQs)
Q1: I suspect hydrolysis is occurring in my reaction. What are the common signs?
A1: Several indicators can point to hydrolysis of this compound in your reaction mixture:
-
Formation of a Precipitate: The N,N'-bis(2,3-dichlorophenyl)urea byproduct is often insoluble in common organic solvents and will appear as a white or off-white precipitate.
-
Reduced Yield of the Desired Product: As the isocyanate is consumed by the reaction with water, the yield of your target molecule will decrease.
-
Presence of Unexpected Peaks in Analytical Data:
-
TLC: You may observe a new, often baseline, spot corresponding to the polar urea byproduct.
-
LC-MS: Look for the mass of 2,3-dichloroaniline and the N,N'-bis(2,3-dichlorophenyl)urea.
-
¹H NMR: The formation of the urea will result in a characteristic N-H proton signal, and you may also see signals corresponding to 2,3-dichloroaniline if it has not fully reacted.
-
FT-IR: A decrease in the intensity of the strong, sharp isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of new peaks corresponding to the urea (C=O stretch around 1630-1680 cm⁻¹ and N-H stretches around 3300-3500 cm⁻¹) are indicative of hydrolysis.
-
Q2: How can I rigorous[8]ly exclude moisture from my reaction?
A2: The key to preventing hydrolysis is to maintain strictly anhydrous conditions throughout your experiment. This involves a multi-faceted approach:
-
Glassware: All glassware should be thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use fre[9]shly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere. Ensure the drying agent is compatible with your isocyanate.
-
Reagents: Ensure [10]all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon. This can be achieved usin[11][12]g a Schlenk line or a balloon filled with the inert gas.
-
Transfers: Liquid[12][13] reagents should be transferred using dry syringes or cannulas. Solid reagents should be added under a positive flow of inert gas.
Q3: Are there any chemical additives that can help prevent hydrolysis?
A3: While the primary strategy should always be the rigorous exclusion of water, certain additives can be used as moisture scavengers.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added to the reaction solvent to trap any residual moisture. It is crucial to ensure t[14]he sieves are properly activated by heating them under vacuum.
-
Orthoesters: Triethyl orthoformate or trimethyl orthoformate can react with water to form volatile alcohols and esters, effectively removing it from the reaction mixture.
Caution: Always ensure that any additive is compatible with your reactants and will not interfere with the desired reaction.
Q4: How does temperature affect the rate of hydrolysis?
A4: Like most chemical reactions, the rate of hydrolysis of isocyanates increases with temperature. Therefore, if your desired reaction can be performed at a lower temperature, it can help to minimize the extent of hydrolysis. However, be aware that other side reactions, such as the formation of allophanates from the reaction of isocyanates with urethanes, can also be temperature-dependent.
Troubleshooting Guid[7]e
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate formation of a white precipitate upon addition of this compound. | Gross contamination of the reaction with water. | 1. Stop the reaction. |
-
Review your entire experimental setup and procedure for sources of moisture.
-
Re-dry all glassware and solvents.
-
Ensure your inert atmosphere is properly established. | | Gradual formation of a precipitate during the reaction. | Trace amounts of water in the reagents or solvent, or ingress of atmospheric moisture. | 1. Improve your inert atmosphere technique.
-
Use a freshly opened bottle of anhydrous solvent or re-distill your solvent.
-
Consider adding activated molecular sieves to the reaction mixture. | | Low yield and presence of urea byproduct in the final product. | Incomplete exclusion of moisture leading to competitive hydrolysis. | 1. Implement all the recommendations for excluding moisture.
-
Optimize the reaction temperature; a lower temperature may favor the desired reaction over hydrolysis.
-
Consider using a slight excess (5-10%) of the isocyanate to compensate for minor hydrolysis. | | Inconsistent result[15]s between batches. | Variability in the moisture content of reagents or solvents. | 1. Standardize your procedure for drying solvents and handling reagents.
-
Use solvents from the same freshly opened bottle for a series of experiments.
-
Routinely check the water content of your solvents using a Karl Fischer titrator if available. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
This protocol outlines the key steps for setting up a reaction to minimize hydrolysis.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware in an oven at 150 °C for at least 4 hours.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., toluene, THF, dichloromethane).
-
If necessary, further dry the solvent by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Ensure all other reagents are anhydrous.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of inert gas (nitrogen or argon).
-
Add the anhydrous solvent and any other non-isocyanate reactants to the reaction flask via a dry syringe or cannula.
-
If using, add activated molecular sieves to the reaction mixture.
-
-
Addition of this compound:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Pay close attention to the potential formation of the urea byproduct.
-
Protocol 2: In-situ Monitoring of Isocyanate Consumption by FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for real-time monitoring of reactions involving isocyanates.
-
Setup:
-
Data Acquisition:
-
Acquire a background spectrum of the reaction mixture before the addition of the this compound.
-
After adding the isocyanate, acquire spectra at regular intervals.
-
-
Analysis:
-
Monitor the disappearance of the characteristic isocyanate peak at approximately 2260 cm⁻¹.
-
Simultaneously, monitor the appearance of the product peaks.
-
The appearance of a broad peak around 1650 cm⁻¹ may indicate the formation of the urea byproduct.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the reaction pathway for the hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound.
References
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (URL not available)
-
PubChem. 3,4-Dichlorophenyl isocyanate. National Center for Biotechnology Information. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. [Link]
-
Hydrolysis reaction of isocyanate. ResearchGate. [Link]
-
This compound CAS#: 41195-90-8. ChemWhat. [Link]
-
Relative Ease of Hydrolysis. Save My Exams. [Link]
- US5354689A - Method of detecting isocyanates.
-
Isocyanate. Wikipedia. [Link]
-
Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
3,4-Dichlorophenyl isocyanate. Wikipedia. [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. [Link]
-
Effect of Substituents on Phenol .. Jsocyanate Reaction. Zenodo. [Link]
-
Drying agents. ISO-ELEKTRA. [Link]
-
Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PubMed. [Link]
-
DICHLOROPHENYL ESTER - ISOCYANIC ACID, 3,4. NJ.gov. [Link]
-
Quantification with the Pearl FTIR accessory. Specac Ltd. [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
- EP3613785A1 - Drying agent for moisture-curable compositions.
-
Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. ResearchGate. [Link]
-
Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. [Link]
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
-
Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]
-
Inert Atmosphere. YouTube. [Link]
Sources
- 1. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Drying agents [iso-elektra.de]
- 15. pcimag.com [pcimag.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 18. researchgate.net [researchgate.net]
Technical Guide: Purification & Handling of 2,3-Dichlorophenyl Isocyanate
Executive Summary & Compound Profile
2,3-Dichlorophenyl isocyanate (2,3-DCPI) is a highly reactive electrophile used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity makes it prone to rapid degradation upon exposure to atmospheric moisture, leading to the formation of insoluble urea derivatives.
Unlike its solid isomers (e.g., 3,4-dichlorophenyl isocyanate), 2,3-DCPI is typically a liquid at room temperature (BP: ~66°C at 1 mmHg). Consequently, standard recrystallization techniques are ineffective for the neat compound. The "Gold Standard" for purification is high-vacuum fractional distillation .
Physical Property Reference Table
| Parameter | Value | Relevance to Purification |
| Physical State | Liquid (Clear to Light Yellow) | Dictates Distillation as primary method. |
| Boiling Point | 58–66°C @ 0.75–1.0 mmHg | Requires high vacuum (<1 mmHg) to avoid thermal decomposition. |
| Density | 1.424 g/mL | Heavy organic phase; sinks in water (if quenching). |
| Reactivity | High (Moisture Sensitive) | Forms insoluble 1,3-bis(2,3-dichlorophenyl)urea immediately upon contact with water. |
| Safety | Toxic, Lachrymator | Requires closed systems and efficient fume extraction. |
Core Purification Protocol: Vacuum Distillation[1]
The Challenge: Isocyanates are heat-sensitive. Prolonged heating at atmospheric pressure causes polymerization (dimerization to uretdiones) and discoloration. The Solution: Reduced pressure distillation minimizes thermal stress.
Step-by-Step Workflow
-
System Preparation:
-
Use a short-path distillation head or a Vigreux column (10-15 cm) if higher purity is required.
-
Crucial: All glassware must be oven-dried (>120°C) and assembled hot under a stream of dry Nitrogen or Argon.
-
Grease all joints with high-vacuum grease (e.g., Dow Corning High Vacuum Grease) to prevent seizing due to polymerization in the joints.
-
-
Pre-Treatment (Degassing):
-
If the crude material has high hydrolyzable chlorine (HCl content), sparge with dry nitrogen for 30 minutes at room temperature before heating. This reduces corrosion in the pump.
-
-
The Distillation:
-
Vacuum: Apply full vacuum. Target pressure is <1.0 mmHg .
-
Heating: Use an oil bath. Set bath temperature approx. 20-30°C higher than the expected boiling point (i.e., set bath to ~85-90°C).
-
Collection:
-
Foreshot (Fraction 1): Discard the first 5-10% of distillate. This contains residual solvents (e.g., toluene, chlorobenzene) and highly volatile carbamoyl chlorides.
-
Main Fraction (Heart Cut): Collect the steady boiling fraction at 58–66°C (at 1 mmHg) . This should be clear and colorless.
-
Residue: Do not distill to dryness. The pot residue contains the high-boiling urea impurities and oligomers.
-
-
Visualization: Distillation Setup & Logic
Caption: Workflow for the purification of this compound via reduced pressure distillation.
Troubleshooting Center (Q&A)
This section addresses specific anomalies observed during the purification process.
Q1: My distillate is cloudy or has white solids floating in it. What happened?
Diagnosis: Moisture contamination. The Science: Isocyanates react with atmospheric moisture to form amines, which immediately react with more isocyanate to form substituted ureas (1,3-bis(2,3-dichlorophenyl)urea). This urea is insoluble and has a very high melting point. Corrective Action:
-
Stop Distilling. You cannot "distill away" the solid; it will likely sublime or clog the condenser.
-
Filtration: Dilute the distillate with dry hexane or toluene. The urea will precipitate out.
-
Filter rapidly through a sintered glass funnel under a blanket of nitrogen.
-
Re-concentrate: Remove the solvent under vacuum to recover the purified liquid isocyanate.
Q2: The product is turning yellow/orange upon storage. Is it ruined?
Diagnosis: Oxidation or dimerization (Uretdione formation). The Science: Aromatic isocyanates are light-sensitive. The yellow color often comes from trace azo-compounds or oxidation of the amine precursor. Dimerization is slow at room temperature but accelerated by light and heat. Corrective Action:
-
Minor Yellowing: Acceptable for most synthetic applications.
-
Deep Orange/Brown: Re-distill.
-
Prevention: Store the purified liquid in amber glass bottles , sealed under Argon , and keep refrigerated (0–6°C). Tape the cap with Parafilm to prevent moisture ingress.
Q3: I see "fuming" when I open the bottle. What is this?
Diagnosis: Hydrolyzable Chlorine (HCl). The Science: The synthesis involves phosgenation.[1][2] Residual carbamoyl chloride species can revert to isocyanate + HCl. The HCl gas fumes upon contact with moist air. Corrective Action:
-
Nitrogen Sparge: Bubble dry nitrogen through the liquid for 1-2 hours. The gas stream will carry away the dissolved HCl.
-
Note: High HCl content can interfere with base-catalyzed reactions later in your workflow.
Q4: Can I use Column Chromatography?
Diagnosis: Generally NO . The Science: Silica gel is slightly acidic and contains hydroxyl groups (Si-OH) and adsorbed water.
-
Hydrolysis: The water on the silica will destroy your product, turning it into urea on the column.
-
Sticking: The isocyanate can react with the Si-OH groups, chemically bonding to the stationary phase. Exception: If absolutely necessary, use neutral alumina (oven-dried) and non-polar eluents (Hexane/Toluene), but expect significant mass loss. Distillation is far superior.
Impurity Profiling & Decision Matrix
Use this logic flow to determine the next step based on visual inspection of your crude material.
Caption: Decision matrix for processing crude this compound.
Safety & Waste Disposal
-
Lachrymator: This compound causes severe eye irritation and tearing.[3] Always work in a functioning fume hood.
-
Quenching Spills: Do not use water alone (reaction is too slow and generates insoluble urea sludge). Use a decontamination solution:
-
Recipe: 50% Ethanol + 45% Water + 5% Concentrated Ammonia.
-
The ammonia catalyzes the hydrolysis rapidly, and ethanol helps solubilize the organic phase.
-
-
Storage: Store at 0-6°C. Warm to room temperature before opening the bottle to prevent condensation of atmospheric moisture into the cold liquid.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Oakwood Chemical. (2023). Safety Data Sheet: this compound. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2,3-Dichlorophenyl Isocyanate with Anilines
Welcome to the technical support center for navigating the challenges associated with the reaction of 2,3-dichlorophenyl isocyanate and anilines. This guide is designed for researchers, scientists, and drug development professionals who may encounter low reactivity, poor yields, or other experimental hurdles when working with this specific class of reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Understanding the Core Challenge: A Tale of Sterics and Electronics
The reaction between an isocyanate and an aniline to form a urea is a fundamental transformation in organic synthesis.[1][2] Isocyanates act as electrophiles, and the nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the isocyanate.
However, the reactivity of this compound presents a unique set of challenges. While the two electron-withdrawing chlorine atoms should, in principle, increase the electrophilicity of the isocyanate carbon and enhance reactivity, the ortho-chlorine substituent introduces significant steric hindrance. This steric bulk can impede the approach of the aniline nucleophile, leading to sluggish or incomplete reactions.[3]
Furthermore, the nucleophilicity of the aniline itself plays a critical role. Anilines bearing electron-withdrawing groups will be less nucleophilic and react more slowly, compounding the issue of the sterically hindered isocyanate.[4]
This guide will provide you with the necessary tools and knowledge to overcome these inherent reactivity issues.
Troubleshooting Guide: From Low Yields to No Reaction
This section is formatted in a question-and-answer style to directly address common problems encountered in the laboratory.
Question 1: My reaction is extremely slow or has stalled completely. What are the primary factors to investigate?
Answer:
A stalled reaction is a common issue with this substrate combination. The root cause typically lies in a combination of steric hindrance and insufficient activation of the reactants. Here is a logical progression for troubleshooting:
-
Assess the Nucleophilicity of Your Aniline: Anilines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and will react faster than those with electron-withdrawing groups (e.g., -NO₂, -CN, halides). If you are using a weakly nucleophilic aniline, you will likely need to employ more forcing conditions or a catalyst.
-
Increase the Reaction Temperature: For sluggish reactions, increasing the temperature is often the first and simplest step. A good starting point is to reflux the reaction in a higher-boiling solvent. However, be mindful of potential side reactions at elevated temperatures.
-
Incorporate a Catalyst: If heat alone is insufficient, the use of a catalyst is highly recommended. The two main classes of catalysts for this reaction are organotin compounds and Lewis acids.
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): DBTDL is a highly effective catalyst for urethane and urea formation.[5] It is believed to work by coordinating with the isocyanate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Lewis Acids (e.g., Boron Trifluoride Etherate - BF₃·OEt₂): Lewis acids can activate the isocyanate by coordinating to the oxygen or nitrogen atom, thereby increasing its electrophilicity.[6][7]
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.[8] Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally good choices as they can help to solvate the transition state. For higher temperatures, consider solvents like toluene or xylene.
Question 2: I'm observing a low yield of my desired urea product. What are the likely side reactions, and how can I minimize them?
Answer:
Low yields are often a consequence of competing side reactions. The most common culprit is the reaction of the isocyanate with water.
Primary Side Reaction: Reaction with Water
Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to yield an amine and carbon dioxide.[1] The newly formed amine can then react with another molecule of isocyanate to form a symmetrical diaryl urea.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purify Your Reagents: Ensure your aniline and isocyanate are pure and free from water. The isocyanate can be particularly susceptible to hydrolysis during storage.
Other Potential Side Reactions:
-
Self-condensation of the Isocyanate: At elevated temperatures, isocyanates can trimerize to form isocyanurates. This is more common with aliphatic isocyanates but can occur with aromatic ones under harsh conditions.
-
Reaction with the Solvent: Some solvents, particularly those with active hydrogens (like alcohols), are incompatible with isocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an aniline?
A1: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the final urea product.
Caption: Mechanism of Urea Formation.
Q2: How do I choose between an organotin catalyst and a Lewis acid?
A2: The choice of catalyst can depend on the specific aniline and reaction conditions.
| Catalyst Type | Advantages | Disadvantages | Recommended For |
| Organotin (e.g., DBTDL) | Highly efficient, low catalyst loading required. | Can be toxic, may catalyze side reactions with water. | General purpose, when high reactivity is needed. |
| Lewis Acid (e.g., BF₃·OEt₂) | Can be very effective for activating the isocyanate. | Can be sensitive to moisture, may require stoichiometric amounts. | When organotin catalysts are ineffective or undesirable. |
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[9] Spot the reaction mixture alongside your starting materials. The disappearance of the starting materials and the appearance of a new, typically less polar, spot for the urea product indicates the reaction is progressing. For more quantitative analysis, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2280 cm⁻¹).[10]
Q4: What is the best way to purify the final N,N'-diarylurea product?
A4: N,N'-diarylureas are often crystalline solids. Recrystallization is a common and effective purification method.[11][12] A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexanes. If the product is contaminated with unreacted starting materials, column chromatography may be necessary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(2,3-dichlorophenyl)-N'-(aryl)urea without a Catalyst
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq) and anhydrous toluene (5-10 mL per mmol of aniline).
-
Stir the solution under an inert atmosphere (N₂ or Ar).
-
Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene or hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalytic Procedure for the Synthesis of N-(2,3-dichlorophenyl)-N'-(aryl)urea using Dibutyltin Dilaurate (DBTDL)
-
Follow steps 1 and 2 from Protocol 1.
-
Add dibutyltin dilaurate (DBTDL) (0.1-1 mol%) to the aniline solution.
-
Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-80 °C. The reaction is typically much faster with a catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product as described in Protocol 1.
Caption: General Experimental Workflow.
References
-
AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]
-
Wikipedia. (2023). Isocyanate. Retrieved from [Link]
-
Dalton Transactions. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid-Catalyzed Three-Component Reaction of isocyanides, amines, and aldehydes for the Synthesis of Iminoimidazolidines. Retrieved from [Link]
- Google Patents. (n.d.). Urea purification method.
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). Retrieved from [Link]
-
ResearchGate. (2008). Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by in situ FTIR. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]
-
MDPI. (2017). A Rapid and Efficient Route to Preparation of Isocyanate Microcapsules. Retrieved from [Link]
-
PubMed Central. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (2021). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]
-
ResearchGate. (2008). Quantitative IR characterization of urea groups in waterborne polyurethanes. Retrieved from [Link]
-
NIH. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Purification of urease by crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Retrieved from [Link]
-
ACS Publications. (2012). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Retrieved from [Link]
-
Molecules. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. Retrieved from [Link]
-
China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. Retrieved from [Link] periodical_hxsj20200213.aspx
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]
-
Cardiff University. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
University of Toronto. (2023). Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. Retrieved from [Link]
-
News. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Anilines as Nucleophiles. Retrieved from [Link]
-
YouTube. (2016). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]
-
Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Retrieved from [Link]
- Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. (2022). Chemical Science, 13(37), 11111-11118.
-
Wikipedia. (2023). Bioconjugation. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]
-
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved from [Link]
-
ResearchGate. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
-
PubMed Central. (1995). Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). Retrieved from [Link]
-
ResearchGate. (2005). (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Retrieved from [Link]
- Catalytic activity of DBTDL in polyurethane formation. (2002). Indian Journal of Chemical Technology, 9, 330-333.
-
PubMed Central. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]
-
Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain.. Retrieved from [Link]
-
RSC Publishing. (2016). rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. caod.oriprobe.com [caod.oriprobe.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 2,3-Dichlorophenyl Isocyanate (2,3-DCPI) Derivatization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Side Reactions & Optimizing Yields Last Updated: February 3, 2026[1]
Executive Summary & Core Logic
Welcome to the technical support hub for 2,3-DCPI derivatization. You are likely here because you are using 2,3-DCPI to tag alcohols, phenols, or amines for HPLC-UV or LC-MS analysis, but are encountering inconsistent yields or interfering "ghost peaks."
The Central Challenge:
2,3-DCPI is an aryl isocyanate.[1] The presence of two chlorine atoms at the 2- and 3-positions creates a strong electron-withdrawing inductive effect ($ -I
-
The Benefit: Rapid reaction kinetics, even with sterically hindered analytes.[1]
-
The Cost: Extreme sensitivity to moisture.
If water is present, 2,3-DCPI hydrolyzes to form 2,3-dichloroaniline , which immediately reacts with another molecule of 2,3-DCPI to form 1,3-bis(2,3-dichlorophenyl)urea (symmetric urea).[1] This urea is the dominant contaminant in your chromatogram (often eluting late as a broad, hydrophobic peak) and consumes your reagent, lowering yields.[1]
The Chemistry of Failure (Mechanism)[1]
To fix the problem, you must visualize the battlefield. The diagram below maps the competitive kinetics between your analyte and moisture.
Figure 1: Competitive reaction pathways. The red path represents the "parasitic" consumption of reagent by water, leading to the urea interference.[1]
Optimized Protocol (Self-Validating System)
Do not rely on "dry-looking" solvents. This protocol includes checkpoints to validate system integrity.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.[1] Note: Do not use alcohols (MeOH/EtOH) as reaction solvents.[1]
-
Catalyst: Triethylamine (TEA) or Pyridine (Base catalysis is required for alcohols).[1]
-
Quenching Agent: Diethylamine or Ethanol.
Step-by-Step Workflow
-
System Dehydration (Critical):
-
Store reaction solvents over activated 3Å molecular sieves for 24 hours.
-
Validation: Add a drop of TiCl4 to a defined volume of solvent. If smoke (HCl) forms, the solvent is too wet.[1]
-
-
Reaction Setup:
-
Incubation:
-
Heat to 50–60°C for 30–45 minutes in a sealed, crimped vial.
-
Why? 2,3-DCPI is reactive, but the steric bulk of the chlorines can slow the attack on secondary alcohols.[1] Heat ensures completion.
-
-
Quenching (The Cleanup):
-
Analysis:
Troubleshooting Guide
Identify your issue in the table below for immediate corrective action.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Ghost Peak (Late Elution) | Formation of Symmetric Urea (1,3-bis(2,3-dichlorophenyl)urea) due to moisture.[1] | Run a "Blank" injection (Solvent + Reagent only).[1] If the peak appears, your solvent is wet.[1] | 1. Use fresh anhydrous solvent.2. Reduce reaction time.3. Filter sample (Urea is often insoluble in MeCN).[1] |
| Low Yield (Target Peak Small) | Hydrolysis Competition : Water consumed the reagent before the analyte could.[1] | Check if the Urea peak is massive compared to the Target peak. | Increase reagent excess slightly (to 3x) OR dry the sample extract more rigorously (evaporate and reconstitute). |
| No Reaction (Alcohols) | Lack of Catalysis : Isocyanates react slowly with alcohols without a base.[1] | Ensure TEA or Pyridine was added? | Add 0.1% Triethylamine or switch to a stronger catalyst like DBTDL (Dibutyltin dilaurate) if compatible.[1] |
| Precipitate in Vial | Urea Saturation : The symmetric urea byproduct has low solubility. | Is the solution cloudy? | Centrifuge (10,000 rpm, 5 min) and inject supernatant. Do not inject the solid; it will clog the column frit. |
| Multiple Derivative Peaks | Isomerization or Multiple Functional Groups : Analyte has multiple -OH/-NH2 sites. | Does the analyte have >1 reactive group? | Adjust stoichiometry to derivatize all sites (saturation) or limit reagent to tag only the most reactive (kinetic control). |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol as the reaction solvent? A: Absolutely not. Methanol is an alcohol. 2,3-DCPI will react with the solvent immediately to form methyl carbamate, consuming all your reagent and leaving none for your analyte.[1] Use Aprotic solvents (Acetonitrile, THF, Toluene).[1]
Q: Why use 2,3-DCPI instead of Phenyl Isocyanate? A: The chlorine atoms add mass (good for mass shift in MS) and electronegativity.[1] The resulting carbamate often has higher UV absorbance (due to the auxochromic effect of halogens) and distinct retention times, separating it from matrix interferences.[1]
Q: How do I remove the excess reagent if I can't quench it? A: If quenching creates interfering peaks, use Solid Phase Extraction (SPE) .[1][3] Pass the reaction mixture through a small silica or amino-propyl cartridge. The excess isocyanate (or its hydrolysis products) will often interact differently than your stable carbamate.[1] Alternatively, use a "scavenger resin" (polymer-bound amine) to physically capture excess isocyanate before injection [1].[1]
Q: My urea peak co-elutes with my analyte. What now? A: Change the selectivity.
-
Change Solvent: Switch from Methanol/Water to Acetonitrile/Water in your HPLC method.
-
Change Column: Use a Phenyl-Hexyl column. The
interactions with the chlorinated aromatic rings of the urea vs. your analyte will likely resolve them.
References
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Fundamental text on isocyanate mechanisms and troubleshooting).
-
Santa, T., et al. (1990).[1] "Precolumn derivatization of alcohols and amines for HPLC." Biomedical Chromatography. Link (General principles of isocyanate tagging).
-
Sigma-Aldrich. (2023). "Derivatization Reagents for HPLC: Isocyanates." Technical Bulletin. Link
-
Halket, J. M., & Zaikin, V. G. (2003).[1] "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. (Provides context on competitive hydrolysis rates applicable to isocyanates). Link
(Note: While specific literature on 2,3-DCPI is niche, the chemistry described above is derived from the fundamental reactivity of aryl isocyanates as established in standard analytical texts like Knapp [1].)
Sources
Technical Support Center: A Researcher's Guide to 2,3-Dichlorophenyl Isocyanate
Welcome to our dedicated technical support center for 2,3-Dichlorophenyl Isocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting advice to ensure the stability and efficacy of your experiments. Our goal is to empower you with the scientific understanding and practical steps necessary to prevent the common issue of dimerization.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate or cloudiness in my container of this compound. What is it, and is the product still usable?
A: This is a classic and frequently observed sign of isocyanate dimerization. This compound, like many aromatic isocyanates, can undergo self-reaction to form a uretidione dimer. This dimer is often less soluble than the monomeric isocyanate, leading to its precipitation out of the solution, especially over time or with temperature fluctuations.
One supplier of this compound notes that some cloudiness and/or the formation of a slight precipitate is unavoidable and should not affect the usability of the product.[1] However, it is crucial to understand that the formation of the dimer reduces the concentration of the active monomeric isocyanate available for your reaction. For quantitative applications, it is advisable to determine the purity of the remaining monomer before use.
Q2: What are the primary factors that promote the dimerization of this compound?
A: The dimerization of isocyanates is influenced by several key factors:
-
Temperature: Elevated temperatures can accelerate the rate of dimerization. While the dimerization reaction is reversible, higher temperatures can provide the activation energy needed for the forward reaction to the dimer.[2]
-
Moisture: Isocyanates are highly reactive towards water. Moisture contamination leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[3] The resulting amine can act as a catalyst for further isocyanate reactions, including dimerization.
-
Presence of Catalysts: The dimerization process can be catalyzed by various substances, particularly basic compounds. These can include amines, phosphines, and certain metal compounds. It is essential to avoid cross-contamination with other reagents in your laboratory.
-
Light: While less documented for this specific isocyanate, UV radiation can promote side reactions in some aromatic isocyanates.[4]
Q3: What are the ideal storage conditions to minimize the dimerization of this compound?
A: Proper storage is the most critical step in preventing significant dimerization. Based on supplier recommendations and general best practices for isocyanates, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C (Refrigerated) | Lower temperatures decrease the rate of the dimerization reaction.[5][6] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture, which can initiate side reactions and catalysis.[3] |
| Container | Tightly Sealed, Opaque | Prevents moisture ingress and exposure to light. |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable environment and safety.[7] |
| Incompatible Substances | Store away from water, alcohols, amines, acids, and bases. | Prevents catalytic degradation and violent exothermic reactions.[3] |
Q4: Can I use a chemical stabilizer to prevent the dimerization of this compound?
A: Yes, the addition of stabilizers can be an effective strategy to prolong the shelf-life of isocyanates. Several classes of compounds have been explored for this purpose:
-
Phenolic Compounds: Hindered phenols, such as 2,6-di-tert-butyl-p-cresol (BHT), are known to be effective stabilizers for isocyanates.[8] They are thought to act as radical scavengers, inhibiting polymerization pathways. An addition of 10-5000 ppm of phenol has been suggested for stabilizing isocyanate compounds.[9]
-
Acidic Oxides: Gaseous acidic oxides like carbon dioxide and sulfur dioxide, at concentrations of 0.01 to 1.0 weight percent, have been patented as stabilizers for liquid organic aromatic isocyanates.[10] These weak Lewis acids are believed to inhibit the basic catalysts that promote dimerization.
When considering a stabilizer, it is crucial to ensure it will not interfere with your downstream application.
Troubleshooting Guide
My this compound has formed a significant amount of solid. What should I do?
If you encounter a substantial precipitate, here is a logical workflow to address the issue:
Caption: Troubleshooting workflow for handling precipitated this compound.
Important Note on Reversing Dimerization: The dimerization of some isocyanates is a reversible equilibrium reaction.[2] Heating the dimer to temperatures above 150°C can shift the equilibrium back towards the monomer.[11][12] However, this should be done with extreme caution under a dry, inert atmosphere, as high temperatures can also promote the formation of irreversible trimers and other byproducts. It is recommended to test this on a small scale first.
Experimental Protocols
Protocol 1: Analytical Method for Assessing Dimer Formation using FT-IR
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring the purity of your isocyanate. The isocyanate functional group (-N=C=O) has a very strong and characteristic stretching vibration.
Objective: To qualitatively assess the presence of the isocyanate monomer.
Methodology:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully take a small aliquot of the liquid portion of your this compound. If the sample is solid, it can be analyzed as a thin film or a Nujol mull.
-
FT-IR Analysis: Acquire an FT-IR spectrum of the sample.
-
Data Interpretation: Look for the characteristic sharp and intense absorption peak of the isocyanate group, which typically appears in the range of 2250-2285 cm⁻¹.[13] A significant decrease in the intensity of this peak over time or compared to a fresh sample indicates the consumption of the monomer, likely through dimerization. The formation of the uretidione dimer will result in the appearance of new peaks, often in the carbonyl region (around 1780 cm⁻¹).
Caption: Reversible dimerization of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For a quantitative analysis of the monomer content, HPLC is a more precise method. As isocyanates are highly reactive, they are typically derivatized before analysis.
Objective: To quantify the concentration of monomeric this compound.
Methodology:
-
Derivatization:
-
Prepare a derivatizing solution, for example, of 1-(2-methoxyphenyl)piperazine (MPP) in a suitable dry solvent like acetonitrile.
-
Accurately weigh a small amount of your this compound sample and dissolve it in a known volume of a dry, inert solvent.
-
Add an excess of the derivatizing solution to the isocyanate solution. The MPP will react with the isocyanate groups of both the monomer and any soluble oligomers to form stable urea derivatives.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection is suitable for these aromatic derivatives.
-
-
Quantification:
-
Prepare calibration standards of the derivatized monomer to create a calibration curve.
-
By comparing the peak area of your sample to the calibration curve, you can accurately determine the concentration of the monomeric this compound. The dimer, if soluble and derivatized, will appear as a separate peak.
-
References
-
Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent Office. [Link]
- Stabilization of isocyanates.
-
This compound. Amerigo Scientific. [Link]
-
Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]
-
Isocyanates: Control measures guideline. Canada.ca. [Link]
- Dimer isocyanate liner compositions.
- Preparation of dichlorophenyl isocyanate.
-
Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry. [Link]
-
FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. AIP Conference Proceedings. [Link]
-
Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. ResearchGate. [Link]
- Catalytic isocyanate dimerization process.
-
Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. National Institutes of Health. [Link]
-
The kinetics and mechanism of the phosphorus-catalysed dimerisation of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
The reversible dimerization of phenyl isocyanate is... Chegg.com. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. National Institutes of Health. [Link]
-
Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. [Link]
- Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
The Use of UV Stabilizers in Aliphatic Polyurea Coatings. American Chemistry Council. [Link]
- Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]
-
Isocyanates: Working Safely. California Department of Public Health. [Link]
Sources
- 1. 2,3-二氯苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. US4328281A - Dimer isocyanate liner compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Protocols for 2,3-Dichlorophenyl Isocyanate
Topic: Safe Deactivation and Quenching of Unreacted 2,3-Dichlorophenyl Isocyanate (2,3-DCPI) Cas No: 41195-90-8 Molecular Formula: C₇H₃Cl₂NO Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This guide provides validated protocols for quenching unreacted this compound (2,3-DCPI). Due to the electron-withdrawing effect of the chlorine substituents at the 2 and 3 positions, this isocyanate is highly electrophilic. Improper quenching can lead to rapid exothermic events, toxic amine release (2,3-dichloroaniline), or pressurization of reaction vessels due to CO₂ evolution.
Critical Safety Warning: 2,3-DCPI is a lachrymator, a potent sensitizer, and toxic by inhalation. All quenching operations must be performed in a functioning chemical fume hood.
Module 1: The Chemistry of Deactivation
Understanding the mechanism is vital for selecting the correct protocol. You are driving a nucleophilic attack on the isocyanate carbon.
Reactivity Profile
-
Electrophilicity: High. The inductive effect of the dichlorophenyl ring destabilizes the isocyanate carbon, making it more reactive toward nucleophiles than unsubstituted phenyl isocyanate.
-
Hydrolysis Product: 2,3-Dichloroaniline (Toxic, skin irritant).
-
By-product: Carbon Dioxide (CO₂) gas (Pressure hazard).
Quenching Pathways
The following diagram illustrates the chemical fate of 2,3-DCPI based on the quenching agent used.
Figure 1: Chemical pathways for 2,3-DCPI deactivation. Alcoholysis is preferred for reaction workups to avoid gas evolution; Aminolysis is preferred for spill decontamination.
Module 2: Operational Protocols
Protocol A: Routine Reaction Workup (Small to Mid-Scale)
Scenario: You have completed a synthesis and need to quench excess 2,3-DCPI in the reaction flask before purification. Goal: Convert isocyanate to a stable carbamate without generating gas or toxic free amines.
-
Selection of Quench Agent: Use Methanol (MeOH) or Ethanol (EtOH) .
-
Why: Alcohols react to form stable carbamates (urethanes). This reaction does not generate CO₂, avoiding pressure buildup in separatory funnels.
-
-
Procedure:
-
Cool the reaction mixture to <10°C (ice bath).
-
Add anhydrous Methanol (2–5 equivalents relative to excess isocyanate) dropwise.
-
Note: If your solvent is non-polar (e.g., Hexane, Toluene), the carbamate may precipitate.
-
Allow to stir for 30 minutes at room temperature.
-
-
Validation: Perform a TLC or IR check (see Module 3) to ensure the isocyanate is consumed.
-
Disposal: The resulting mixture contains methyl 2,3-dichlorophenylcarbamate.[1] Dispose of as halogenated organic waste.
Protocol B: Emergency Spill Decontamination
Scenario: A spill of 2,3-DCPI has occurred on the benchtop or floor. Goal: Rapidly destroy the hazardous material using a "Decon Solution." Standard: Based on Prudent Practices in the Laboratory guidelines.
The Decontamination Solution:
| Component | Concentration | Function |
|---|---|---|
| Water | 90% | Hydrolysis medium. |
| Conc. Ammonia | 5–8% | Nucleophile (accelerates reaction) & Acid Neutralizer. |
| Liquid Detergent | 2–5% | Surfactant. Solubilizes the hydrophobic isocyanate. |
Step-by-Step Cleanup:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood, respiratory protection (SCBA or full-face respirator with organic vapor cartridges) is required due to inhalation toxicity.
-
Contain: Cover the spill with an absorbent pad or chemically inert absorbent (vermiculite/sand).
-
Apply Decon: Flood the absorbent material with the Decontamination Solution .
-
Critical: Do not merely add water.[2] 2,3-DCPI is hydrophobic and will not react with water efficiently without the surfactant and ammonia.
-
-
Wait: Allow the mixture to stand for 30–60 minutes . The ammonia reacts rapidly to form the urea derivative.
-
Collect: Scoop the wet absorbent into a hazardous waste container. Do not seal the container immediately (CO₂ evolution may continue). Leave the cap loose for 24-48 hours in a fume hood.
Module 3: Validation & Troubleshooting
How do I know it's quenched?
Do not rely on visual cues. 2,3-DCPI is often colorless/pale yellow, and the quenched products (ureas/carbamates) may look similar.
Method 1: IR Spectroscopy (The Gold Standard)
-
Target: Isocyanate (-N=C=O) asymmetric stretch.
-
Wavenumber: ~2270 cm⁻¹ .
-
Pass Criteria: Complete disappearance of the strong peak at 2270 cm⁻¹.
-
Fail Criteria: Persistence of the peak implies unreacted material. Add more quenching agent and stir longer.
Method 2: TLC (Thin Layer Chromatography)
-
Stain: Ninhydrin is generally ineffective for isocyanates. Use p-Anisaldehyde or Iodine .
-
Observation: The isocyanate will run much higher (less polar) than the urea or carbamate product.
-
In-Situ Derivatization: Spot the reaction mixture on the TLC plate, then over-spot with methanol. If the spot moves differently than the "quenched" standard, the reaction was incomplete.
Troubleshooting Guide (FAQ)
| Symptom / Question | Diagnosis | Solution |
| "I added water, but the isocyanate layer is still there." | Immiscibility. 2,3-DCPI is hydrophobic. Water sits on top, reacting only at the interface. | Add a co-solvent. Add THF, Acetone, or a surfactant (detergent) to homogenize the layers. |
| "The waste bottle is bulging." | CO₂ Evolution. You sealed the container too early after aqueous quenching. | Vent immediately in a hood. Never seal isocyanate waste tightly until fully reacted (24-48h). |
| "Can I use silica gel to quench?" | Yes, but... Silica contains surface hydroxyls and water. It will quench the isocyanate, but the product remains adsorbed. | Useful for filtration, but treat the used silica as hazardous isocyanate waste. |
| "Is the white solid formed dangerous?" | Likely Urea. If you used ammonia/water, the precipitate is likely 1,3-bis(2,3-dichlorophenyl)urea. | While less toxic than the isocyanate, treat as hazardous organic waste. |
Visual Decision Tree: Workflow Selection
Figure 2: Decision tree for selecting the appropriate quenching protocol based on experimental context.
References
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-Dichlorophenyl Isocyanate
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and caution. Among the vast array of reactive intermediates, isocyanates, and specifically halogenated aryl isocyanates like 2,3-dichlorophenyl isocyanate, demand the highest level of respect due to their reactivity and toxicity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting. Our objective is to move beyond mere procedural lists, offering a self-validating system of protocols grounded in chemical principles to ensure your safety and regulatory compliance.
I. The Chemical Imperative: Understanding the Reactivity of this compound
This compound is a highly reactive electrophile. The isocyanate group (-N=C=O) is susceptible to nucleophilic attack by a variety of functional groups, most notably those containing active hydrogens such as water, alcohols, and amines.[1][2][3] This reactivity is the cornerstone of its synthetic utility, but it also dictates the necessary precautions for its disposal.
The primary reaction of concern during disposal is its vigorous reaction with water.[1][3] This hydrolysis pathway initially forms an unstable carbamic acid, which then rapidly decomposes to generate 2,3-dichloroaniline and carbon dioxide gas.[3][4] The generated CO2 can lead to a dangerous pressure buildup if the reaction is conducted in a sealed container, potentially causing rupture and aerosolization of the hazardous contents.[5][6][7]
Furthermore, this compound is classified as a toxic and sensitizing agent. Inhalation can be fatal, and it may cause severe skin, eye, and respiratory irritation.[2][8][9] It is also a lachrymator, a substance that irritates the eyes and causes tearing. Therefore, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.
II. Pre-Disposal Checklist: Engineering Controls and Personal Protective Equipment (PPE)
Before commencing any disposal activities, ensure the following safety measures are in place. This preparation is non-negotiable and forms the foundation of a safe disposal protocol.
| Control/PPE | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7] Safety Shower & Eyewash: Must be readily accessible in case of accidental exposure.[2] |
| Hand Protection | Impervious Gloves: Nitrile or neoprene gloves should be worn. If there is any contact with the isocyanate, gloves should be removed and discarded immediately.[2][10] |
| Eye Protection | Chemical Safety Goggles & Face Shield: Goggles are mandatory. A face shield provides an additional layer of protection against splashes. |
| Body Protection | Laboratory Coat: A standard lab coat is required to protect against skin contact.[2] |
| Respiratory Protection | Respirator: An OSHA/MSHA approved dust and vapor respirator is required when handling this material. In case of inadequate ventilation, respiratory protection should be worn.[2] |
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed for small quantities of this compound typically encountered in a research laboratory setting. It encompasses both residual product and contaminated materials.
Proper segregation at the point of generation is critical.
-
Liquid Waste: Collect any unreacted this compound and solutions containing it in a dedicated, clearly labeled waste container.
-
Solid Waste: This includes contaminated items such as pipette tips, weighing paper, and disposable gloves. Place these items in a separate, clearly labeled, sealable plastic bag or container.
The primary goal of neutralization is to safely react the isocyanate into a less hazardous form. This should be performed in a chemical fume hood.
A. Preparation of Neutralization Solution:
Several formulations are effective for neutralizing isocyanates.[6][11] The choice depends on the scale and nature of the waste. For general laboratory use, the following solution is recommended:
| Component | Percentage | Purpose |
| Water | 90-95% | Reactant for hydrolysis |
| Sodium Carbonate | 5-10% | Base to accelerate hydrolysis |
| Liquid Detergent | 0.2-2% | Surfactant to improve mixing |
B. Neutralization Procedure:
-
Select an Appropriate Container: Choose an open-top container (e.g., a beaker or an unsealed drum) that is at least three times the volume of the liquid waste to be neutralized. This is to accommodate for any foaming or gas evolution.
-
Slow Addition: Slowly and carefully add the this compound waste to the neutralization solution while stirring. Never add the solution to the waste , as this can cause a violent, uncontrolled reaction.
-
Observe and Vent: The reaction will generate carbon dioxide gas.[5][7] Do not seal or tightly cover the container during this process to avoid pressure buildup.[5][6][7][11][12]
-
Allow for Complete Reaction: Let the mixture stand in the fume hood for a minimum of 24-48 hours to ensure the complete destruction of the isocyanate.[5][13]
-
Final Disposal: After neutralization, the resulting aqueous waste should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][14]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel.[6]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbents.[5][6] Do not use combustible materials like sawdust.[5][6]
-
Apply Neutralization Solution: Once the liquid is absorbed, slowly pour the neutralization solution over the absorbent material and allow it to react for at least 10 minutes.[13]
-
Collect and Containerize: Shovel the mixture into an open-top, labeled container.[6][11] Do not fill the container more than halfway to allow for gas expansion.[11][12]
-
Decontaminate and Monitor: Move the container to a well-ventilated area and allow it to stand for at least 48 hours with the lid loosely fitted.[12][13] After this period, the container can be sealed and disposed of as hazardous waste.[11][12]
Empty containers that held this compound must be decontaminated before disposal or reuse is considered.
-
Triple Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethyl acetate). The rinsate should be collected and treated as hazardous liquid waste.
-
Neutralization Rinse: Fill the container with the neutralization solution and let it stand for at least 24-48 hours with the bung or cap removed to allow for the escape of carbon dioxide.[5]
-
Final Disposal: After decontamination, the container can be pierced to prevent reuse and disposed of according to institutional guidelines for chemically contaminated sharps or containers.[5]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste.
V. Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles behind the reactivity of isocyanates and adhering to a systematic, well-documented disposal plan, researchers can mitigate the inherent risks associated with this valuable class of reagents. Always consult your institution's specific hazardous waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
Coatings For Industry. GHS Safety Data Sheet. [Link]
-
Exposome-Explorer. Isocyanic Acid 2,3-Dichlorophenyl Ester. [Link]
-
Life Specialty Coatings. Isocyanate - SDS. [Link]
-
Georganics. 3,5-DICHLOROPHENYL ISOCYANATE Safety Data Sheet. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. [Link]
-
GOV.UK. Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]
-
PubChem. 3,4-Dichlorophenyl isocyanate. [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
Reddit. Safety measures for working with isocyanate : r/chemistry. [Link]
-
Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]
-
ResearchGate. Hydrolysis reaction of isocyanate. [Link]
Sources
- 1. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 2. georganics.sk [georganics.sk]
- 3. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actsafe.ca [actsafe.ca]
- 6. fsi.co [fsi.co]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound | 41195-90-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. reddit.com [reddit.com]
- 11. safetyinnumbers.ca [safetyinnumbers.ca]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. cficoatings.com [cficoatings.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
